Regioisomeric Potency Contrast: 6-Methoxy vs. 5-Methoxy in PI3K Inhibition
In the context of ZSTK474-based PI3K inhibitors, the position of the methoxy group on the benzimidazole ring is the critical determinant of biological activity. A regioselective synthesis study revealed that 5-methoxy substitution on the benzimidazole-1,3,5-triazine scaffold completely abolishes inhibitory activity against all PI3K isoforms [1]. In stark contrast, the analogous 6-methoxybenzimidazole derivative consistently exhibited potent inhibition across the same panel [1].
| Evidence Dimension | PI3K inhibitory activity |
|---|---|
| Target Compound Data | Inactive (activity abolished) |
| Comparator Or Baseline | 6-Methoxybenzimidazole derivative |
| Quantified Difference | Inactive vs. 10-fold more potent |
| Conditions | Enzymatic assay against PI3K isoforms |
Why This Matters
Procuring 5-methoxybenzimidazole over an isomeric mixture or the 6-methoxy analog is crucial for applications where the specific lack of PI3K activity is required, or for using it as a negative control probe.
- [1] Miller, M. S., Pinson, J. A., Zheng, Z., Jennings, I. G., Thompson, P. E. Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 2013, 23(3), 802-805. View Source
